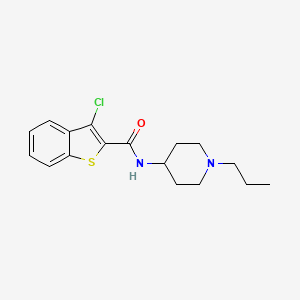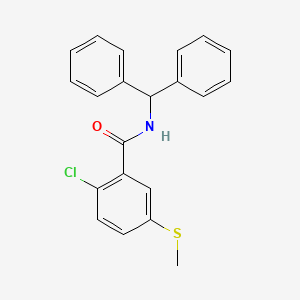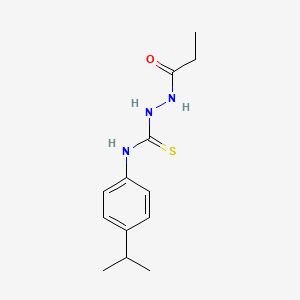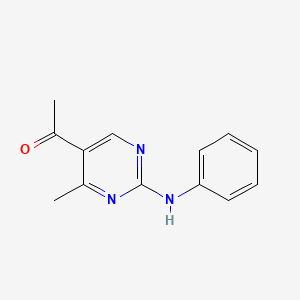
3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide
説明
Synthesis Analysis
The synthesis of derivatives related to 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide involves multiple steps, starting from 3-chloro-1-benzothiophene-2-carbonylchloride. These steps include reactions with anthranilic acid in pyridine to yield intermediate compounds. Further reactions with nitrogen nucleophiles produce various substituted quinazolinones. The methods demonstrate the compound's flexibility in reacting with different nucleophiles to yield a variety of derivatives (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular interaction studies, particularly those focusing on antagonist compounds similar to 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide, reveal insights into conformational preferences and binding interactions with receptors. For example, analyses using the AM1 molecular orbital method have identified distinct conformations that influence the compound's interaction with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including with chloroformamidine groups, leading to the formation of new compounds with diverse functionalities. These reactions not only expand the chemical diversity of the molecule but also its potential applications (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystallographic studies, for instance, provide detailed insights into the molecule's solid-state structure, informing on stability and intermolecular interactions (Abbasi et al., 2011).
Chemical Properties Analysis
Investigations into the chemical properties of 3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide derivatives reveal their reactivity, stability, and interaction with various chemical agents. Studies focusing on antimicrobial activities of related compounds underscore the importance of structural modifications to enhance biological effectiveness (Naganagowda & Petsom, 2011).
科学的研究の応用
Supramolecular Chemistry and Nanotechnology Applications
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights the importance of similar structures in supramolecular chemistry and nanotechnology. BTAs are known for their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties are exploited in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential for designing novel materials and devices (Cantekin, de Greef, & Palmans, 2012).
Biomedical Research and Drug Development
The review of cisapride, a substituted piperidinyl benzamide, emphasizes the significance of such compounds in biomedical research, specifically as prokinetic agents in gastrointestinal motility disorders. Although not directly related to "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," the pharmacodynamic and pharmacokinetic properties of cisapride illustrate the potential medical applications of structurally similar compounds. This includes facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Environmental Science and Toxicology
Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into environmental science and toxicology relevant to similar compounds. While parabens differ chemically from "3-chloro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide," understanding the biodegradation, persistence, and ubiquity of parabens in various environments could offer parallels in studying the environmental impact and degradation pathways of structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
特性
IUPAC Name |
3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-2-9-20-10-7-12(8-11-20)19-17(21)16-15(18)13-5-3-4-6-14(13)22-16/h3-6,12H,2,7-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISEBXIYGDQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-propylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)
![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)
![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)


![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)